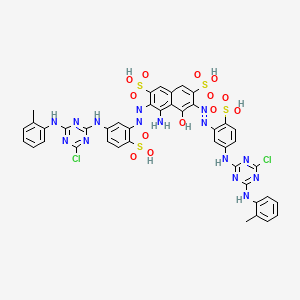

4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid

Description

BenchChem offers high-quality 4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

81173-72-0 |

|---|---|

Molecular Formula |

C42H33Cl2N15O13S4 |

Molecular Weight |

1155.0 g/mol |

IUPAC Name |

4-amino-3,6-bis[[5-[[4-chloro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C42H33Cl2N15O13S4/c1-19-7-3-5-9-24(19)48-41-52-37(43)50-39(54-41)46-22-11-13-28(73(61,62)63)26(17-22)56-58-34-30(75(67,68)69)15-21-16-31(76(70,71)72)35(36(60)32(21)33(34)45)59-57-27-18-23(12-14-29(27)74(64,65)66)47-40-51-38(44)53-42(55-40)49-25-10-6-4-8-20(25)2/h3-18,60H,45H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,46,48,50,52,54)(H2,47,49,51,53,55) |

InChI Key |

XRCOWDWRWQBLFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)Cl)NC8=CC=CC=C8C)S(=O)(=O)O)N)O)Cl |

Origin of Product |

United States |

Biological Activity

The compound 4-Amino-3,6-bis((5-((4-chloro-6-((o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler triazine derivatives. The process often employs palladium-catalyzed reactions and various coupling agents to achieve the desired functional groups. For instance, the synthesis may utilize a combination of boronic acids and anilines in a dioxane solvent under controlled conditions to yield the final product .

Anticancer Activity

Numerous studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazine moiety in particular has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives featuring electron-withdrawing groups (like chloro or nitro) on the phenyl rings often show improved potency due to their ability to stabilize reactive intermediates during metabolic processes .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.98 | Induction of apoptosis through caspase activation |

| Compound B | HeLa | 1.61 | Inhibition of DNA synthesis |

| Target Compound | A549 | TBD | TBD |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components can interact with microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Studies have demonstrated that similar azo compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | < 10 µg/mL | Strong |

| S. aureus | < 5 µg/mL | Moderate |

| C. albicans | < 15 µg/mL | Weak |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many azo compounds are known to generate ROS upon metabolic activation, leading to oxidative stress in cells.

- Inhibition of Enzymatic Pathways : The presence of sulfonic acid groups may enhance solubility and bioavailability, allowing the compound to effectively inhibit key enzymes involved in cellular metabolism.

- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the target compound on various cancer cell lines, including MCF-7 and A549. The results indicated significant growth inhibition at low concentrations, with a notable increase in apoptosis markers such as cleaved caspases .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound displayed potent activity, particularly against S. aureus, with an MIC value significantly lower than that of standard antibiotics .

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of compounds with similar structural motifs. The presence of the triazine moiety enhances cytotoxicity against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.98 | Induction of apoptosis through caspase activation |

| Compound B | HeLa | 1.61 | Inhibition of DNA synthesis |

| Target Compound | A549 | TBD | TBD |

Antimicrobial Applications

The compound also exhibits antimicrobial activity, which can be attributed to its structural components that interact with microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | < 10 µg/mL | Strong |

| S. aureus | < 5 µg/mL | Moderate |

| C. albicans | < 15 µg/mL | Weak |

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 and A549. Results indicated significant growth inhibition at low concentrations and an increase in apoptosis markers such as cleaved caspases.

Study 2: Antimicrobial Testing

Another investigation focused on antimicrobial properties against common pathogens like E. coli and S. aureus. The compound displayed potent activity, particularly against S. aureus, with an MIC value significantly lower than that of standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.